3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
Description
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a heterocyclic compound featuring a dibenzofuran core substituted with a carboxamide group, a 2,5-dimethoxyphenyl moiety, and a hydroxyl group. The dibenzofuran scaffold is notable for its planar aromatic structure, which facilitates π-π interactions and influences electronic properties. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, while the hydroxyl group may enhance solubility via hydrogen bonding.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-12-7-8-19(26-2)16(9-12)22-21(24)15-11-20-14(10-17(15)23)13-5-3-4-6-18(13)27-20/h3-11,23H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAOEHIGYWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059628 | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-62-7 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-hydroxy-3-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide BT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2',5'-dimethoxydibenzofuran-3-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- (CAS Number: 132-62-7) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 363.36 g/mol
- Density : 1.367 g/cm³
- Boiling Point : 503.9 °C
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring may enhance the electron-donating ability, contributing to its free radical scavenging capacity. This is crucial in preventing oxidative stress-related diseases.
Anticancer Potential
Studies have shown that dibenzofuran derivatives can inhibit cancer cell proliferation. For instance, N-(2,5-dimethoxyphenyl)-2-hydroxy-dibenzofuran-3-carboxamide demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
The biological activities of 3-Dibenzofurancarboxamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
- Interaction with Cellular Receptors : Binding to specific receptors may alter cellular responses leading to apoptosis in cancer cells.
Study 1: Anticancer Activity
A study conducted on the effects of N-(2,5-dimethoxyphenyl)-2-hydroxy-dibenzofuran-3-carboxamide on MCF-7 breast cancer cells revealed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells.
Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation:
- Treatment with the compound reduced levels of TNF-α by 40% compared to control.
- Histological analysis showed decreased edema and inflammatory cell infiltration.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 363.36 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 503.9 °C |
| IC50 (Breast Cancer Cells) | 15 µM |
| TNF-α Reduction | 40% |
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(3-benzyl-5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)-2-oxoacetamide (Compound 14)
- Structure : Retains the dibenzofuran core but incorporates a 2-oxoacetamide linker and a benzyl group at position 3. The hydroxyl group at position 5 contrasts with the benzyloxy substitution in Compound 15 .
- Theoretical calculations (e.g., HOMO-LUMO gaps) could further clarify reactivity differences .
N-(2,5-dimethoxyphenyl)-2-[3-benzyl-5-(benzyloxy)-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl]-2-oxoacetamide (Compound 15)
- Structure : Differs from Compound 14 by replacing the hydroxyl group with a benzyloxy moiety.
| Property | Compound 14 | Compound 15 |
|---|---|---|
| Substituent at Position 5 | Hydroxyl | Benzyloxy |
| Electron Effects | Electron-withdrawing | Electron-donating |
| Solubility | Higher (due to -OH) | Lower (due to benzyl group) |
| Steric Hindrance | Minimal | Significant |
Benzothiazole Acetamide Derivatives ()
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Core Structure : Replaces dibenzofuran with a benzothiazole ring, which is more electronegative due to sulfur and nitrogen atoms.
- Functional Groups : The trifluoromethyl group increases lipophilicity and metabolic resistance, while the 2,5-dimethoxyphenyl group aligns with the target compound’s substituent.
2,5-Dihydrofuran Derivatives ()
N-(2-trans-Phenylcyclopropyl)-2,5-dihydro-2-oxo-4-[(m-methylphenyl)amino]-3-furancarboxamide
- Core Structure : Features a dihydrofuran ring instead of dibenzofuran, reducing aromaticity and planarity.
- Activity: Demonstrated antiallergy properties, highlighting how minor structural changes (e.g., saturation of the furan ring) can shift pharmacological profiles .
Structural and Electronic Analysis
Impact of Substituents
- Hydroxyl vs. Benzyloxy : Hydroxyl groups improve solubility but may reduce stability under acidic conditions. Benzyloxy groups offer steric protection but increase hydrophobicity .
Theoretical and Crystallographic Insights
- Theoretical Calculations: references computational studies, which may predict charge distribution and reactive sites. For example, the hydroxyl group in Compound 14 could act as a hydrogen-bond donor, influencing intermolecular interactions .
- X-ray Data : While specific metrics are unavailable, the dibenzofuran core’s planarity likely promotes crystalline packing, whereas benzothiazole or dihydrofuran derivatives may exhibit less ordered structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Dibenzofurancarboxamide derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization has been successfully applied to synthesize benzofuran-derived analogs (e.g., 6-(Benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran) . Key steps include:
- Use of NaH/THF for deprotonation.
- Temperature control (0°C to room temperature) to minimize side reactions.
- Purification via column chromatography with hexane/ethyl acetate gradients.
- Optimization : Monitor reaction progress using TLC with UV visualization. Adjust stoichiometry of NaH to substrate (1.1:1 molar ratio) to improve yield .
Q. How can the structural integrity of 3-Dibenzofurancarboxamide derivatives be validated post-synthesis?
- Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:
- XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯H or halogen contacts) to confirm stereochemistry .
- NMR : Compare aromatic proton signals (δ 6.8–7.5 ppm) to reference spectra of structurally related dibenzofuran derivatives .
- HPLC : Use 3-Nitrodibenzofuran as an analytical standard (ACC R-009N) for retention time calibration .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with positive controls like 3,5-Difluoro-2-hydroxybenzoic acid derivatives .
- Cellular uptake : Employ confocal microscopy with fluorescently tagged analogs to track subcellular localization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-Dibenzofurancarboxamide derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and predict UV/Vis absorption spectra .
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Validation : Compare computed IR spectra with experimental data (e.g., O–H stretching at 3200–3500 cm⁻¹) .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Case Study : If XRD shows Br⋯Br contacts but NMR suggests dynamic proton exchange, perform variable-temperature NMR (VT-NMR) to detect conformational flexibility.
- Resolution : Use synchrotron-based XRD to resolve low-occupancy conformers and cross-validate with molecular dynamics simulations .
Q. What advanced separation techniques (e.g., membrane technologies) are effective for isolating polar derivatives of this compound?
- Methodological Answer :
- Nanofiltration : Utilize polyamide membranes with a 200–300 Da MWCO to separate hydroxylated byproducts .
- HILIC Chromatography : Employ a silica-based column with acetonitrile/water (95:5) mobile phase to retain polar analytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
